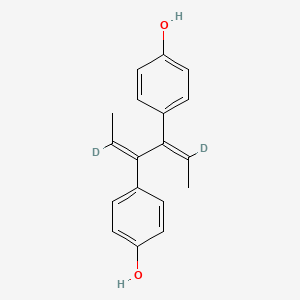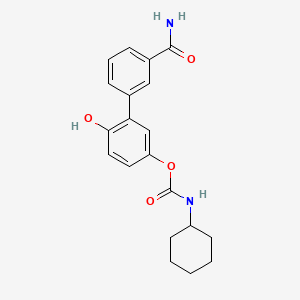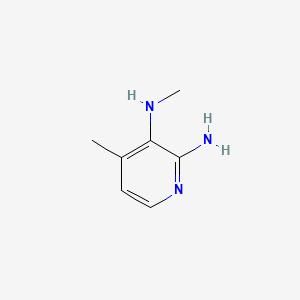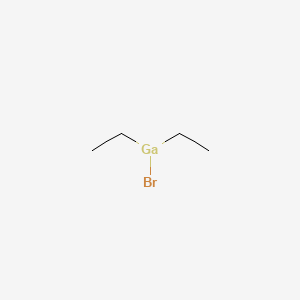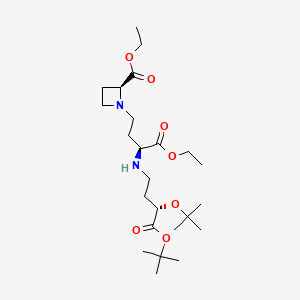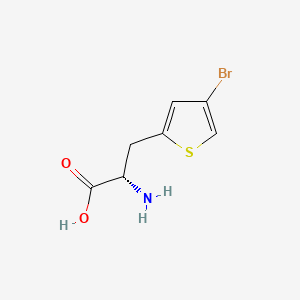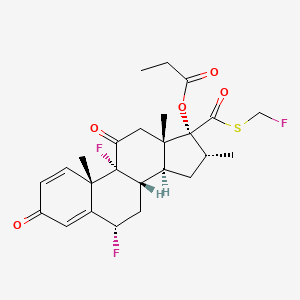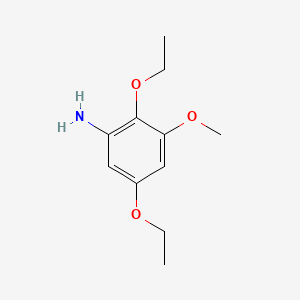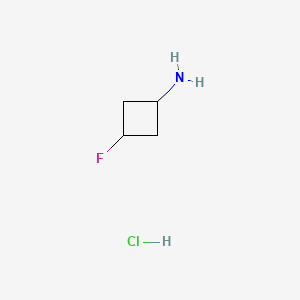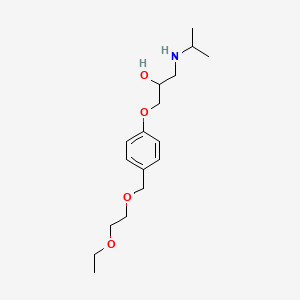
比索洛尔 EP 杂质 N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate is a chemical compound known for its selective adrenergic β-1-blocking properties . This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.
科学研究应用
O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying β-1-blocking agents.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Studied for its potential therapeutic effects in cardiovascular diseases and hypertension.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
作用机制
Target of Action
Bisoprolol EP Impurity N, also known as 1-[4-(2-Ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol, is a β1-adrenergic antagonist . Its primary targets are the β1-adrenergic receptors, which are primarily located in the heart .
Mode of Action
As a β1-adrenergic antagonist, Bisoprolol EP Impurity N competitively blocks the activation of β1-adrenergic receptors by adrenergic neurotransmitters such as epinephrine . This blocking action prevents the increase in heart rate and blood pressure that would normally occur when these receptors are activated .
Biochemical Pathways
The blocking of β1-adrenergic receptors by Bisoprolol EP Impurity N affects the sympathetic nervous system, which mediates the fight-or-flight response . By preventing the action of endogenous catecholamines (epinephrine and norepinephrine), β-blockers like Bisoprolol EP Impurity N can reduce the heart’s workload and oxygen demand .
Pharmacokinetics
They can be used once daily to reduce the need for multiple doses of antihypertensive drugs .
Result of Action
The result of Bisoprolol EP Impurity N’s action is a decrease in both heart contractions and heart rate . This reduces the oxygen consumption of myocardial cells, helping to prevent conditions such as hypertension and heart failure .
Action Environment
The action, efficacy, and stability of Bisoprolol EP Impurity N can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, weight, and overall health status, can also impact the drug’s effectiveness and tolerability .
生化分析
Biochemical Properties
It is known that Bisoprolol, the parent compound, selectively blocks beta 1-adrenoceptor . The action of endogenous catecholamine epinephrine (adrenaline) and norepinephrine (noradrenaline) in particular, an β-adrenergic receptors are blocked by β-blockers . It is plausible that Bisoprolol EP Impurity N may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Bisoprolol, the parent compound, affects the heart and circulation of blood in the arteries and veins . It is possible that Bisoprolol EP Impurity N may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of action of Bisoprolol EP Impurity N is not well established. Bisoprolol, the parent compound, does not affect intrinsic sympathomimetic activity and it selectively blocks beta 1-adrenoceptor . It is possible that Bisoprolol EP Impurity N may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that Bisoprolol EP Impurity N is supplied with detailed characterization data compliant with regulatory guideline .
Metabolic Pathways
Bisoprolol, the parent compound, is known to be metabolized in the liver and excreted predominantly by the kidneys . It is possible that Bisoprolol EP Impurity N may be involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate typically involves the reaction of 4-(2-Ethoxyethoxymethyl)phenol with 3-(propan-2-ylamino)propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxyethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
相似化合物的比较
Similar Compounds
Metoprolol: Another selective adrenergic β-1-blocking agent with similar properties.
Atenolol: A β-1-blocker used in the treatment of hypertension and angina.
Bisoprolol: Known for its high selectivity for β-1 receptors and used in managing heart failure.
Uniqueness
O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its ethoxyethoxymethyl group provides enhanced solubility and stability compared to other β-1-blockers .
属性
IUPAC Name |
1-[4-(2-ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-4-20-9-10-21-12-15-5-7-17(8-6-15)22-13-16(19)11-18-14(2)3/h5-8,14,16,18-19H,4,9-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVJAGJYMLRLHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346601-75-9 |
Source


|
| Record name | 1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXL2APU6C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
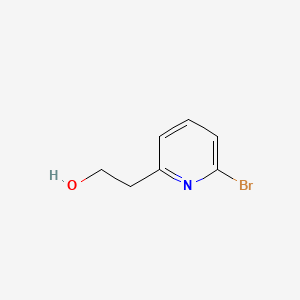
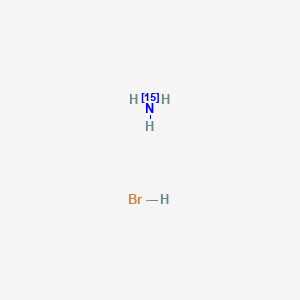
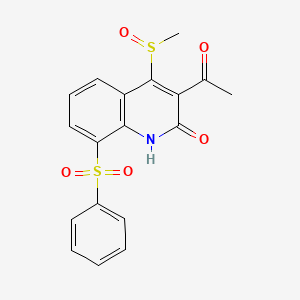

![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)
